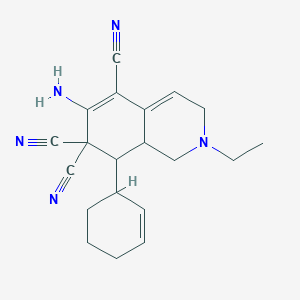

![molecular formula C20H13ClF3N3OS B460882 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 664999-86-4](/img/structure/B460882.png)

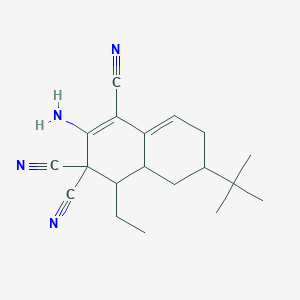

2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Pyridine derivatives, including those similar to the specified compound, have been synthesized and assessed for their biological activity against various bacteria and fungi. Some derivatives exhibited moderate activity at specific concentrations (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Applications in Molluscicidal Activity

- Related pyridine compounds have shown potential as molluscicides, substances used to control or kill mollusks, which could have applications in managing snail populations in agricultural or water treatment contexts (Zaki, Fathalla, Swelam, & Aly, 2004).

Corrosion Inhibition

- Some pyridine derivatives are effective corrosion inhibitors for steel in acidic environments. This is relevant in industrial applications where corrosion resistance is crucial (Ansari, Quraishi, & Singh, 2015).

Utilization by Biological Organisms

- Derivatives of pyridine, including nicotinonitriles, are utilized by various organisms, including mammals, insects, and bacteria. This indicates a potential role in biochemical processes or as a target for pharmacological research (Ellinger, Fraenkel, & Abdel Kader, 1947).

Electrochemical and Surface Studies

- Pyridine derivatives have been studied for their adsorption and inhibitory effects on metal surfaces, suggesting potential applications in materials science and engineering (Ansari, Quraishi, & Singh, 2015).

Herbicidal Activity

- Certain pyridine derivatives exhibit herbicidal activity, which could be leveraged in agriculture for weed control (Moran, 2003).

Propiedades

IUPAC Name |

2-[(6-chloropyridin-3-yl)methylsulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N3OS/c1-28-14-5-3-13(4-6-14)17-8-16(20(22,23)24)15(9-25)19(27-17)29-11-12-2-7-18(21)26-10-12/h2-8,10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOMLHPFSDBLTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CN=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,5-dimethoxyphenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B460799.png)

![6-Amino-3-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile-4-spiro-4'-1'-(piperidinecarboxylate)](/img/structure/B460802.png)

![6-amino-3-ethyl-4-(9-ethyl-9H-carbazol-3-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460803.png)

![2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460808.png)

![2-Hydroxy-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B460811.png)

![2-Cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-2-propenethioamide](/img/structure/B460813.png)

![2-[(4-Bromo-2-fluorophenyl)methylidene]propanedinitrile](/img/structure/B460817.png)

![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]isoquinolinium](/img/structure/B460822.png)